
4-methoxy-N-(1-methylpyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(1-methylpyrazol-3-yl)benzamide, also known as MPBA, is a chemical compound that has gained considerable attention in scientific research due to its diverse applications. MPBA is a derivative of benzamide and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(1-methylpyrazol-3-yl)benzamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as COX-2, MMP-9, and VEGF. This inhibition leads to the suppression of inflammation, angiogenesis, and tumor growth. This compound has also been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to inhibit the activity of MMP-9, an enzyme that plays a role in the breakdown of extracellular matrix and tumor invasion. Additionally, this compound has been shown to inhibit the activity of VEGF, a protein that plays a role in angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-(1-methylpyrazol-3-yl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in various solvents, making it easy to work with in experiments. However, this compound has some limitations. It is not very water-soluble, which can limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential use in clinical settings.
Direcciones Futuras
There are several future directions for the study of 4-methoxy-N-(1-methylpyrazol-3-yl)benzamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound. The development of more water-soluble derivatives of this compound could also increase its potential use in various experiments. Finally, the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases should be explored further.
Conclusion
In conclusion, this compound is a chemical compound that has gained considerable attention in scientific research due to its diverse applications. It is synthesized through a multi-step process and has been extensively studied for its potential use in the treatment of various diseases. This compound exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties, and has been shown to inhibit the activity of various enzymes. While this compound has several advantages for lab experiments, it also has some limitations. Further studies are needed to fully understand the potential of this compound in various applications.
Métodos De Síntesis
The synthesis of 4-methoxy-N-(1-methylpyrazol-3-yl)benzamide involves a multi-step process that starts with the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The reaction of 4-methoxybenzoyl chloride with 1-methylpyrazole in the presence of a base such as triethylamine results in the formation of this compound. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
4-methoxy-N-(1-methylpyrazol-3-yl)benzamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. It has been studied for its potential use in the treatment of breast cancer, lung cancer, and pancreatic cancer. Additionally, this compound has been found to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-methoxy-N-(1-methylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-8-7-11(14-15)13-12(16)9-3-5-10(17-2)6-4-9/h3-8H,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQONMPRGGNCRKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

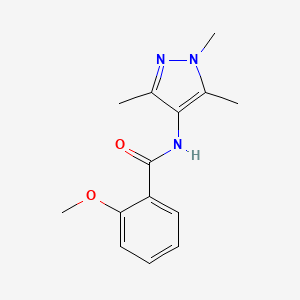
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7458937.png)
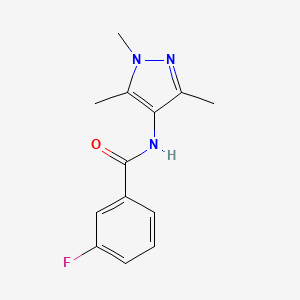
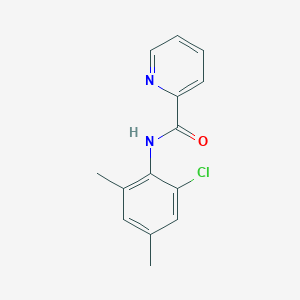
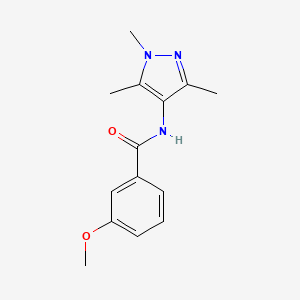
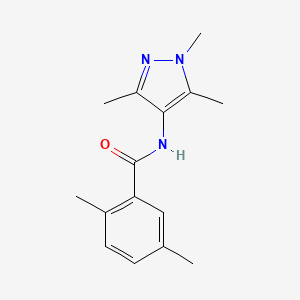
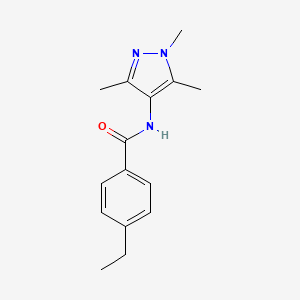
![5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7458976.png)
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7458983.png)
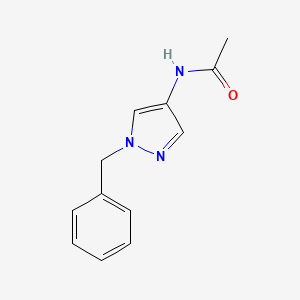
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7459025.png)
![N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459028.png)
![Methyl 2-[[5-(piperidin-1-ylmethyl)furan-2-carbonyl]amino]acetate](/img/structure/B7459035.png)
